5-(Ethylsulfanyl)-2,3-diphenyl-2,3-dihydro-1,3,4-thiadiazole
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Overview
Description
5-(Ethylsulfanyl)-2,3-diphenyl-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 5-(Ethylsulfanyl)-2,3-diphenyl-2,3-dihydro-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of thiosemicarbazide derivatives with α-haloketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(Ethylsulfanyl)-2,3-diphenyl-2,3-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding thiols or sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Scientific Research Applications
5-(Ethylsulfanyl)-2,3-diphenyl-2,3-dihydro-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown potential anticancer, anti-inflammatory, and neuroprotective properties, which are being explored for therapeutic applications.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfanyl)-2,3-diphenyl-2,3-dihydro-1,3,4-thiadiazole involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, or interact with DNA, depending on its specific structure and functional groups. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and targets are still under investigation and may vary based on the specific application.
Comparison with Similar Compounds
5-(Ethylsulfanyl)-2,3-diphenyl-2,3-dihydro-1,3,4-thiadiazole can be compared with other thiadiazole derivatives such as:
2,5-Diphenyl-1,3,4-thiadiazole: Lacks the ethylsulfanyl group, which may affect its biological activity and chemical reactivity.
5-Methyl-2,3-diphenyl-2,3-dihydro-1,3,4-thiadiazole: Contains a methyl group instead of an ethylsulfanyl group, leading to differences in steric and electronic properties.
4,5-Diphenyl-1,2,3-thiadiazole: An isomer with different positioning of the sulfur and nitrogen atoms, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and biological activity.
Properties
CAS No. |
62652-44-2 |
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Molecular Formula |
C16H16N2S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-ethylsulfanyl-2,3-diphenyl-2H-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H16N2S2/c1-2-19-16-17-18(14-11-7-4-8-12-14)15(20-16)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |
InChI Key |
SEKWTVTZFWUUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN(C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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